![molecular formula C74H98N14O14S2 B561565 L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)
L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide
Overview
Description
CH 275 is a peptide analog of somatostatin, a hormone that inhibits the release of several other hormones. It binds preferentially to somatostatin receptor 1 (sst1) with a high affinity (K_i = 52 nM). CH 275 acts as a potent and selective sst1 agonist (IC_50 = 30.9 nM) and has been studied for its potential use in the research of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
CH 275 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of CH 275 follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
CH 275 undergoes various chemical reactions, including:
Oxidation: The disulfide bond formation between cysteine residues.
Reduction: The cleavage of disulfide bonds.
Substitution: The replacement of specific amino acids in the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation leads to the formation of cyclic peptides with disulfide bonds, enhancing their stability.
Scientific Research Applications
Structure and Composition
The compound consists of a sequence of amino acids linked through peptide bonds with a cyclic disulfide structure. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its reactivity and biological activity.
Disulfide Bond Formation
The cyclic disulfide structure enhances the stability of the molecule, allowing it to participate in redox reactions and serve as a reducing agent in biological systems. The thiol groups present in cysteine residues can form disulfide bonds, which are critical for protein folding and stability.
Antioxidant Activity
L-Cysteine derivatives are known for their antioxidant properties. Research indicates that they can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in conditions associated with oxidative damage, such as neurodegenerative diseases and aging.
Case Study : A study demonstrated that L-Cysteine supplementation improved antioxidant status in elderly patients, leading to reduced oxidative stress markers in the bloodstream .
Nutritional Supplementation
L-Cysteine is often used in nutritional therapies to enhance glutathione levels, a potent antioxidant. Its application is noted in treating conditions like severe malnutrition and chronic illnesses.
Data Table: Nutritional Applications of L-Cysteine
Pharmaceutical Formulations
The compound's unique structure allows it to be incorporated into pharmaceutical formulations aimed at enhancing drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability.
Case Study : Research on L-Cysteine-based drug formulations has shown improved therapeutic efficacy in patients with type 2 diabetes by enhancing insulin sensitivity through increased glutathione levels .
Cosmetic Applications
L-Cysteine and its derivatives are utilized in cosmetic products for their skin-repairing properties. They promote collagen synthesis and improve skin elasticity.
Data Table: Cosmetic Applications of L-Cysteine
Product Type | Application | Effect |
---|---|---|
Hair care products | Strengthening hair | Reduced hair loss |
Skin creams | Anti-aging | Improved skin elasticity |
Scarring treatments | Scar reduction | Enhanced healing rates |
Therapeutic Uses
L-Cysteine has been investigated for its role in treating various health conditions, including respiratory diseases due to its mucolytic properties.
Case Study : In patients with chronic obstructive pulmonary disease (COPD), L-Cysteine supplementation significantly improved lung function by reducing mucus viscosity .
Mechanism of Action
CH 275 exerts its effects by binding to somatostatin receptor 1 (sst1) with high affinity. This binding activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. The downstream effects include the modulation of hormone release and neuronal signaling pathways. In Alzheimer’s disease research, CH 275 has been shown to increase neprilysin activity, which degrades amyloid-beta peptides and reduces plaque formation in the brain .
Comparison with Similar Compounds
Similar Compounds
Octreotide: Another somatostatin analog with a broader receptor affinity profile.
Lanreotide: A long-acting somatostatin analog used in the treatment of acromegaly.
Pasireotide: A somatostatin analog with high affinity for multiple somatostatin receptor subtypes.
Uniqueness of CH 275
CH 275 is unique due to its high selectivity for somatostatin receptor 1 (sst1), making it a valuable tool for studying the specific functions of this receptor subtype. Its potent agonist activity and ability to modulate neprilysin activity in Alzheimer’s disease models further distinguish it from other somatostatin analogs .
Biological Activity
The compound L-Cysteine, L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide is a complex peptide with potential biological activities. This article explores its biological activity, focusing on its antitumor properties, antioxidant effects, and mechanisms of action.
Chemical Structure and Properties
The compound is a cyclic disulfide with a molecular formula of and a molecular weight of approximately 1061.28 g/mol. Its structure includes multiple amino acids that contribute to its biological functions.
Antitumor Activity
Research indicates that derivatives of L-cysteine exhibit significant antitumor activity. For instance, a related compound demonstrated moderate antitumor effects against murine leukemia P388 and M5076 sarcoma, with T/C values of 169% and 135% respectively at specific dosages (400 mg/kg and 600 mg/kg) . The mechanism involves selective inhibition of enzymes in purine nucleotide biosynthesis, which is crucial for cancer cell proliferation.
Table 1: Antitumor Activity of Related Compounds
Compound | Target Tumor Type | T/C Value (%) | Dosage (mg/kg) |
---|---|---|---|
L-Cysteine Derivative | Murine Leukemia P388 | 169 | 400 |
L-Cysteine Derivative | M5076 Sarcoma | 135 | 600 |
L-Cysteine Derivative | Hepatoma 3924A | LC50 = 6 μM | - |
Antioxidant Properties
L-Cysteine is known for its role as a precursor to glutathione, an essential antioxidant in the body. Supplementation with L-Cysteine can enhance glutathione synthesis, thereby improving the body's defense against oxidative stress . This property is particularly beneficial in conditions where oxidative damage is prevalent, such as during recovery from surgeries or in chronic diseases.
Immune System Modulation
L-Cysteine has been shown to influence immune system activity by regulating cytokines such as IL-17. This modulation can enhance immune responses, which may be beneficial in various therapeutic contexts, including liver failure management .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Purine Nucleotide Biosynthesis : The compound selectively inhibits enzymes involved in purine metabolism, leading to reduced nucleotide availability for tumor growth.
- Antioxidant Effects : By increasing glutathione levels, it mitigates oxidative damage and supports cellular health.
- Cytokine Regulation : It modulates immune responses through cytokine production, enhancing the body's ability to combat infections and diseases.
Case Studies
Several studies have highlighted the efficacy of L-cysteine derivatives in clinical settings:
- Case Study on Hepatoma Treatment : A study involving rats with hepatoma showed that administration of an L-cysteine derivative resulted in significant reductions in nucleotide concentrations within tumors, indicating effective targeting of cancer metabolism .
- Clinical Observations : In patients experiencing acute liver failure not associated with acetaminophen, treatment with N-acetylcysteine (a derivative) improved transplant-free survival rates by modulating IL-17 production .
Q & A
Q. Basic: What strategies are recommended for the solid-phase synthesis of this peptide?
Answer:
Solid-phase peptide synthesis (SPPS) is typically employed, leveraging Fmoc/t-Bu chemistry to sequentially assemble residues. Key considerations include:
- Racemization prevention : Use low-temperature coupling (0–4°C) and additives like HOBt/DIC for D-tryptophan incorporation .
- Cyclization : Post-assembly, the disulfide bridge is formed via oxidative folding (e.g., air oxidation or glutathione redox buffers) under controlled pH (7.0–8.5).
- Side-chain protection : tert-Butyl groups for threonine and serine, Trt for cysteine, and Pmc for lysine to avoid undesired reactions .
Q. Basic: Which spectroscopic techniques confirm the cyclic (1-11)-disulfide bridge formation?
Answer:
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS verifies molecular weight, with a 2 Da reduction per disulfide bond formed .
- NMR : 2D H-H NOESY identifies spatial proximity between cysteine residues, confirming cyclization .
- Ellman’s Assay : Quantifies free thiols; absence of signal confirms complete disulfide bond formation .
Q. Advanced: How can molecular dynamics (MD) simulations optimize conformational analysis of this peptide?
Answer:
- Force Field Selection : Use AMBER or CHARMM with explicit solvent models (TIP3P) to account for solvation effects.
- Disulfide Restraints : Apply distance constraints (1.8–2.2 Å for S–S bonds) during equilibration to maintain cyclic integrity .
- Trajectory Analysis : Root-mean-square fluctuation (RMSF) identifies flexible regions (e.g., the 4-[(isopropylamino)methyl]phenylalanine side chain), guiding mutagenesis studies .
Q. Advanced: How to resolve contradictions between computational binding predictions and empirical data for receptor interactions?
Answer:
- Error Localization : Use per-residue crystallographic residual analysis (e.g., R-free values) to identify misfolded regions in docking models .
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity, comparing against MD-predicted ΔG values .
- Synchrotron Refinement : High-resolution X-ray data (≤1.8 Å) resolves ambiguities in side-chain orientations .
Q. Basic: How to prevent racemization during D-tryptophan incorporation?
Answer:
- Coupling Conditions : Use HATU/Oxyma Pure at 0°C with short activation times (<5 min) to minimize base-induced racemization .
- Monitoring : Test enantiomeric purity via chiral HPLC with a Crownpak CR(+) column .
Q. Advanced: What methodologies assess proteolytic stability in physiological environments?
Answer:
- In Vitro Assays : Incubate with trypsin/chymotrypsin at 37°C, followed by LC-MS to track degradation. The cyclic disulfide and D-amino acids enhance resistance .
- Fluorescent Labeling : FITC-tagged peptide enables real-time degradation monitoring in serum via fluorescence quenching .
Q. Advanced: How does the 4-[(isopropylamino)methyl]phenylalanine residue influence membrane permeability?
Answer:
- Lipophilicity : Measure logP values (e.g., octanol-water partitioning) to correlate substituent hydrophobicity with permeability.
- Caco-2 Assays : Quantify apparent permeability (Papp) to validate computational predictions (e.g., PAMPA models). The isopropyl group enhances passive diffusion .
Q. Advanced: How to address aggregation during purification due to hydrophobic residues?
Answer:
Properties
IUPAC Name |
(4R,7R,10R,13S,16R,19R,22S,25S,28S,31R,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102)/t44-,45-,52-,54+,56-,57+,58+,59-,60+,61+,62+,63-,64-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOPEPKKBBIGHF-RXUBGYFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](CN[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H98N14O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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